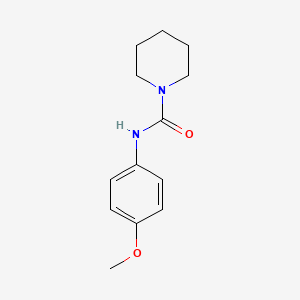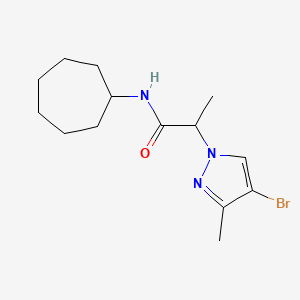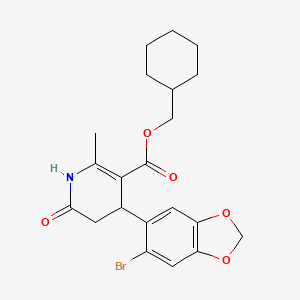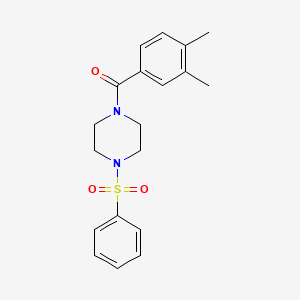
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
説明
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, also known as CMTRT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit significant antifungal, antibacterial, and anticancer activities. In agriculture, this compound has been used as a plant growth regulator, and in material science, this compound has been used as a corrosion inhibitor.
作用機序
The mechanism of action of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted organisms. For example, in fungi, this compound has been shown to inhibit the activity of β-glucan synthase, which is essential for fungal cell wall synthesis. In bacteria, this compound has been shown to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the targeted organism and the concentration of the compound. In fungi, this compound has been shown to disrupt cell wall synthesis, leading to cell death. In bacteria, this compound has been shown to inhibit DNA replication, leading to cell death. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways.
実験室実験の利点と制限
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high purity and yield, low toxicity, and broad-spectrum activity against various organisms. However, this compound also has some limitations, such as its limited solubility in water and some organic solvents, and its potential for non-specific binding to proteins and other biomolecules.
将来の方向性
The potential applications of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in various fields have generated significant interest in further research. Some of the future directions for this compound research include:
1. Development of more efficient and cost-effective synthesis methods for this compound.
2. Identification of the specific targets and mechanisms of action of this compound in different organisms.
3. Optimization of the concentration and delivery methods of this compound for maximum efficacy and minimal toxicity.
4. Exploration of the potential applications of this compound in other fields, such as environmental science and nanotechnology.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its synthesis method has been optimized to yield high purity and yield, and its broad-spectrum activity against various organisms makes it a promising candidate for further research. Further studies are needed to fully understand its mechanism of action and optimize its efficacy and delivery methods for maximum impact.
特性
IUPAC Name |
4-(2-chlorophenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-15-6-9-12-13-10(16)14(9)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCNZRXWXEPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)

![cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4766523.png)

![N-(3,4-dichlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4766537.png)
![4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B4766542.png)
![N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4766548.png)
![N-(2,6-dimethylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4766554.png)
![ethyl ({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4766562.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4766575.png)

![methyl 3-(2-chloro-6-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4766580.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4766591.png)
